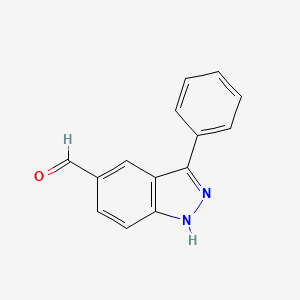

1-(Trifluoroacetyl)-4-piperidinol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trifluoroacetyl compounds are a class of organic compounds that contain a trifluoroacetyl group (-CO-CF3). They are often used as intermediates in organic synthesis due to their reactivity .

Molecular Structure Analysis

The molecular structure of a trifluoroacetyl compound can be determined using various analytical techniques such as X-ray diffraction . The presence of the trifluoroacetyl group can significantly influence the physical and chemical properties of the compound .Chemical Reactions Analysis

Trifluoroacetyl compounds can participate in a variety of chemical reactions. For example, they can act as electrophiles in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a trifluoroacetyl compound can be influenced by the presence of the trifluoroacetyl group. For example, trifluoroacetyl compounds often have high electronegativity and can exhibit unique reactivity .Wissenschaftliche Forschungsanwendungen

Chemodosimetric Sensing

1-(Trifluoroacetyl)-4-piperidinol derivatives have been synthesized and utilized in chemodosimetric sensing, demonstrating selectivity and sensitivity towards specific analytes. For instance, a naphthalimide trifluoroacetyl acetonate derivative has shown remarkable performance as a hydrazine-selective chemodosimetric sensor. This compound reacts selectively with hydrazine to offer distinct fluorescence and color changes, with a detection limit surpassing EPA standards for hydrazine, showcasing its potential in environmental monitoring and safety applications (Lee, Yoon, Kim, & Sessler, 2013).

Synthetic Chemistry

In synthetic chemistry, 1-(Trifluoroacetyl)-4-piperidinol and its derivatives serve as pivotal intermediates for crafting complex molecular architectures. For example, they have been applied in the synthesis of spiro compounds and substituted piperidines, illustrating the versatility of this compound in enabling the construction of molecules with potential therapeutic applications (Ren, 2009). Furthermore, such intermediates are instrumental in developing novel synthetic routes for trifluoromethylated quinolinones, indicating their role in expanding the toolbox for medicinal chemistry and drug design (Leroux, Lefebvre, & Schlosser, 2006).

Catalysis and Material Science

The compound has also found applications in catalysis and material science, with studies exploring its utility in the development of novel electrolytes for aluminum ion batteries. A chloroaluminate ionic liquid analogue based on 1-(Trifluoroacetyl)-4-piperidinol demonstrated promising conductivities and stability at low temperatures, opening new avenues for energy storage technologies (Elterman et al., 2019).

Advanced Molecular Structures

The exploration of 1-(Trifluoroacetyl)-4-piperidinol derivatives extends to the synthesis of complex molecular structures such as highly functionalized piperidine derivatives. These endeavors underscore the compound's significance in generating molecules with intricate functionalities, which could have implications for pharmaceuticals and organic materials (Shaterian & Azizi, 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-(4-hydroxypiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2/c8-7(9,10)6(13)11-3-1-5(12)2-4-11/h5,12H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDQXDGUSKGKAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579208 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(4-hydroxypiperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Trifluoroacetyl)-4-piperidinol | |

CAS RN |

93343-02-3 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(4-hydroxypiperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1317093.png)

![[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1317103.png)

![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1317114.png)

![4-{[(3,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1317120.png)